molecular formula C23H25FN4OS B2408978 2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide CAS No. 1215566-64-5

2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide

Cat. No.: B2408978
CAS No.: 1215566-64-5
M. Wt: 424.54
InChI Key: BCPPBOBXYMTJRV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[[8-ethyl-2-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4OS/c1-2-28-14-12-23(13-15-28)26-21(17-8-10-18(24)11-9-17)22(27-23)30-16-20(29)25-19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPPBOBXYMTJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide , with the CAS number 1184972-68-6 , belongs to a class of spiro compounds that exhibit diverse biological activities. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula of the compound is C24H27FN4O2SC_{24}H_{27}FN_{4}O_{2}S with a molecular weight of 454.6 g/mol . The compound features a triazaspiro core linked to an ethyl and a fluorophenyl group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₃₄H₂₇FN₄O₂S
Molecular Weight454.6 g/mol
CAS Number1184972-68-6

Anticancer Properties

Research has indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including glioma and breast cancer cells. The mechanism involves the inhibition of cell proliferation and induction of apoptosis through multiple pathways, including the modulation of apoptotic proteins and cell cycle regulators .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar triazaspiro compounds have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating moderate to high inhibitory effects . The presence of the sulfur atom in its structure may enhance its interaction with microbial enzymes.

Neuroleptic Potential

The compound's structural similarity to known neuroleptics suggests potential antipsychotic activity. Research on related compounds has indicated their ability to act as dopamine receptor antagonists, which could be beneficial in treating disorders like schizophrenia.

The biological activity of This compound is likely mediated through several mechanisms:

  • Receptor Binding : Interaction with neurotransmitter receptors (e.g., dopamine receptors) influencing signaling pathways.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in cell proliferation or microbial metabolism.
  • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in cancer cells.

Case Studies and Research Findings

A study involving various triazaspiro compounds highlighted their efficacy against specific cancer cell lines. For example, compound variants demonstrated IC50 values ranging from 10 µM to 25 µM against glioma cells, indicating promising anticancer potential .

Another investigation focused on the antimicrobial properties of related compounds showed effective inhibition against Candida albicans, further supporting the antimicrobial hypothesis for This compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The target compound belongs to a class of spirocyclic triazaspiro[4.5]deca derivatives with thioacetamide linkages. Key structural variations among analogs include substituents on the spirocyclic core, aromatic rings, and acetamide groups, which modulate bioactivity and physicochemical properties.

Table 1: Comparative Analysis of Structural Features and Properties
Compound Name (IUPAC) Spirocyclic Substituents Acetamide Aryl Group Molecular Weight (g/mol) Notable Biological Activity
Target Compound 8-Ethyl, 3-(4-fluorophenyl) Phenyl 424.54 Anticancer (in vitro)
N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide 8-Ethyl, 3-(p-tolyl) 3-Chloro-2-methylphenyl 452.59 Antimicrobial, enhanced lipophilicity
2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide 8-Methyl, 3-(4-chlorophenyl) m-Tolyl 438.51 Kinase inhibition (hypothetical)
N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide 8-Methyl, 3-(4-methoxyphenyl) 4-Chlorophenyl 468.02 Antiproliferative (breast cancer cell lines)
2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide 8-Ethyl, 3-(4-bromophenyl) 4-Methoxyphenyl 485.42 DNA intercalation (theoretical)

Key Observations :

  • Electron-Withdrawing Groups (e.g., F, Cl, Br) : Improve target affinity via halogen bonding (e.g., 4-fluorophenyl in the target vs. 4-bromophenyl in analog ).
  • Alkyl vs. Aryl Substituents : Ethyl/methyl groups at position 8 influence metabolic stability. Ethyl groups may reduce hepatic clearance compared to methyl .
  • Acetamide Modifications : Polar groups (e.g., methoxy in ) enhance solubility, while halogenated aryl groups (e.g., 3-chloro-2-methylphenyl in ) increase membrane permeability.
Anticancer Activity:

Comparative studies suggest:

  • Fluorine Substitution: The 4-fluorophenyl group in the target compound may enhance DNA topoisomerase inhibition compared to non-fluorinated analogs .
  • Thioether Linkage : Critical for maintaining conformational rigidity; replacement with ether or methylene groups reduces potency .
Antimicrobial Activity:

Analog (3-chloro-2-methylphenyl) shows broad-spectrum antimicrobial activity, likely due to increased lipophilicity enabling bacterial membrane disruption .

Kinase Inhibition:

The 4-chlorophenyl variant demonstrates selective inhibition of tyrosine kinases (e.g., EGFR), attributed to optimal steric fit in the ATP-binding pocket.

Characterization :

  • X-ray Crystallography : SHELX programs resolve spirocyclic puckering (e.g., ring puckering coordinates ).
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions; HRMS validates molecular weights .

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